N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide
Overview
Description
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of an acetyl group and a methoxy group attached to a naphthalene ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide typically involves the acetylation of 7-methoxy-1-naphthylamine. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The naphthalene ring system provides a rigid framework that can interact with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Acetyl-1-naphthyl)acetamide: Lacks the methoxy group, which can affect its reactivity and biological activity.
N-(7-Methoxy-1-naphthyl)acetamide: Lacks the acetyl group, which can influence its chemical properties and applications.
Uniqueness
N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide is unique due to the presence of both acetyl and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-acetyl-7-methoxynaphthalen-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9(17)12-6-11-4-5-13(19-3)8-14(11)15(7-12)16-10(2)18/h4-8H,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQGDOTCOCADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470410 | |
Record name | N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871731-74-7 | |
Record name | N-(3-Acetyl-7-methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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